molecular formula C17H13ClN2O3S2 B2906174 (E)-N-(3-chlorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682783-47-7

(E)-N-(3-chlorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2906174
CAS No.: 682783-47-7
M. Wt: 392.87
InChI Key: TUACCNDLHWIPIO-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-N-(3-chlorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide” belongs to a class of thiazolidinone derivatives characterized by a core structure of 4-oxo-2-thioxothiazolidine fused with a furan-2-ylmethylene moiety. This scaffold is often functionalized at the propanamide nitrogen with aromatic substituents, such as the 3-chlorophenyl group in this case. Thiazolidinones are known for diverse biological activities, including antimicrobial, antiviral, and anticancer properties, depending on substituent modifications .

Properties

IUPAC Name

N-(3-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S2/c18-11-3-1-4-12(9-11)19-15(21)6-7-20-16(22)14(25-17(20)24)10-13-5-2-8-23-13/h1-5,8-10H,6-7H2,(H,19,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUACCNDLHWIPIO-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Key structural analogs differ primarily in the substituent on the propanamide nitrogen. Below is a comparative analysis of three closely related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Predicted Density (g/cm³) Predicted pKa
(E)-N-(3-chlorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (Target) C₁₇H₁₄ClN₂O₃S₂* ~380.87* 3-chlorophenyl ~1.48 ~12.96
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide C₁₆H₁₃N₃O₃S₂ 359.42 Pyridin-2-yl 1.48 ± 0.1 12.96 ± 0.70
N-(4-hydroxyphenyl)-3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide C₂₂H₂₀N₂O₃S₂ 424.54 4-hydroxyphenyl Not reported Not reported

Note: Data for the target compound () are inferred based on structural similarity to , with adjustments for the 3-chlorophenyl substituent.

  • Substituent Effects: 3-Chlorophenyl (Target): The chlorine atom introduces electron-withdrawing effects, increasing lipophilicity (logP ~3.5 estimated) compared to pyridin-2-yl (logP ~2.1) or 4-hydroxyphenyl (logP ~1.8). This may enhance membrane permeability and bioavailability . However, the basic nature (pKa ~12.96) may limit stability under acidic conditions. 4-Hydroxyphenyl : The hydroxyl group offers hydrogen-bonding capacity but reduces lipophilicity. This substituent is prone to oxidative metabolism, which may shorten half-life.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.